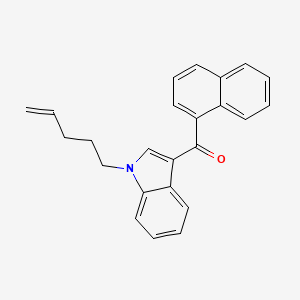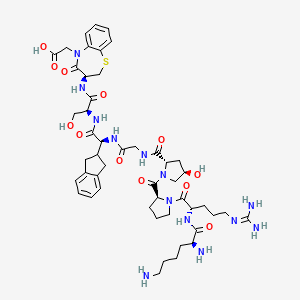
Jwh-022
Overview
Description
JWH-022 is a cannabimimetic indole that is structurally related to JWH-018 . It is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . The molecular formula of this compound is C24H21NO .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The average mass is 339.430 Da and the mono-isotopic mass is 339.162323 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 535.3±33.0 °C at 760 mmHg, and a flash point of 277.5±25.4 °C . It has a molar refractivity of 107.6±0.5 cm3, a polar surface area of 22 Å2, and a molar volume of 312.0±7.0 cm3 .Scientific Research Applications
Synthetic Cannabinoids and Psychoactive Effects : JWH-018, a similar compound, is known for its use in "herbal incense" products and its psychoactive properties, which can precipitate psychosis in vulnerable individuals. This research highlights the psychoactive impact and potential risks associated with synthetic cannabinoids like JWH-018 and possibly JWH-022 (Every-Palmer, 2011).
Metabolism and Detection : Studies on metabolites of similar compounds, such as JWH-018 and JWH-073, help in understanding the metabolism and developing detection methods for these substances in biological samples. This is crucial for forensic and clinical toxicology (Chimalakonda et al., 2011).
Impact on Cannabinoid Receptors : Research indicates that metabolites of JWH-018 and JWH-073 bind to and act as agonists at cannabinoid receptors, which can contribute to the toxicity of synthetic cannabinoids. This information is vital for understanding the pharmacological properties of this compound (Rajasekaran et al., 2013).
Forensic Applications : Analytical methods like liquid chromatography-tandem mass spectrometry are used to identify and quantify synthetic cannabinoids like JWH-018 and JWH-073 in human samples. This is essential for forensic applications and understanding the extent of use or abuse of these compounds (Kacinko et al., 2011).
Health Risks and Drug Abuse : The use of JWH-018 in products like "Spice" raises concerns about health risks and drug abuse. Research in this area aims to understand the implications of synthetic cannabinoids on public health and to inform policy and regulatory decisions (Wang, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
JWH-022 is a cannabimimetic indole that is structurally related to JWH 018 . It is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . The CB2 receptor is primarily found in the peripheral nervous system and plays a crucial role in modulating immune cell functions .
Mode of Action
As a CB2 receptor agonist, this compound binds to these receptors, mimicking the effects of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in cell function .
Biochemical Pathways
The activation of CB2 receptors by this compound can modulate many physiological and pathological processes . It can affect cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be metabolized in the liver and excreted in urine .
Result of Action
The activation of CB2 receptors by this compound can lead to various cellular effects. It can exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific cellular environment .
properties
IUPAC Name |
naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVCMEGHVSDGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016344 | |
| Record name | JWH-022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209414-16-4 | |
| Record name | JWH-022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-022 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9G132G9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)
![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide](/img/structure/B608205.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
